molecular formula C27H34O9 B585044 Acitretin O-beta-D-glucuronide CAS No. 99792-36-6

Acitretin O-beta-D-glucuronide

Cat. No.: B585044
CAS No.: 99792-36-6
M. Wt: 502.56
InChI Key: JBZDSEGJHOGTFE-QOKVZKDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acitretin O-beta-D-glucuronide is a potent anticancer agent that induces apoptosis in cancer cells. It is an analog of octreotide, a synthetic hormone used to treat tumors. This compound has been shown to inhibit the growth of testosterone-sensitive human prostate cancer cells by blocking the activity of kinases, which are enzymes that play a critical role in cell division and proliferation .

Preparation Methods

The preparation of Acitretin O-beta-D-glucuronide involves synthetic routes that include the use of glucuronic acid derivatives. The specific reaction conditions and industrial production methods are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for diagnostic or therapeutic use .

Chemical Reactions Analysis

Acitretin O-beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acitretin O-beta-D-glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a biochemical for proteomics research.

    Biology: Studied for its role in inhibiting the growth of cancer cells and inducing apoptosis.

    Medicine: Investigated for its potential use in treating various types of cancer, including breast, lung, colon, and bladder cancer.

    Industry: Utilized in research and development for creating new anticancer agents

Mechanism of Action

The mechanism of action of Acitretin O-beta-D-glucuronide involves the inhibition of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell differentiation, proliferation, and apoptosis. By blocking the activity of kinases, the compound effectively inhibits the growth of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Acitretin O-beta-D-glucuronide is unique in its ability to inhibit the growth of testosterone-sensitive human prostate cancer cells. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific applications and molecular targets.

Biological Activity

Acitretin O-beta-D-glucuronide is a significant metabolite of acitretin, a second-generation retinoid primarily used in dermatology for treating psoriasis and other skin disorders. This compound exhibits notable biological activity due to its interaction with various nuclear receptors and its metabolic transformations, which enhance its therapeutic efficacy while potentially reducing systemic toxicity.

Chemical Structure and Metabolism

The molecular formula for this compound is C31H39O7C_{31}H_{39}O_7, characterized by a retinoid backbone modified with a glucuronic acid moiety. This modification significantly enhances the compound's water solubility and facilitates renal excretion. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group of acitretin, leading to its enhanced pharmacokinetic profile.

Key Metabolic Pathways:

  • Glucuronidation: Increases solubility and promotes excretion.
  • Oxidation and Hydroxylation: Converts acitretin into various metabolites, such as 4-hydroxy-13-cis-retinoic acid, which are significant in human plasma.

This compound primarily functions through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions influence gene expression related to cellular differentiation and proliferation. Specifically, it has been shown to:

  • Reduce Sebum Production: In sebocytes, contributing to its efficacy in treating acne.
  • Induce Apoptosis: In keratinocytes, promoting cell turnover and reducing hyperproliferation associated with psoriasis.
  • Modulate Inflammatory Pathways: By inhibiting pro-inflammatory cytokines such as IL-6 and MRP-8, thereby exerting anti-inflammatory effects .

Biological Activity and Therapeutic Applications

This compound exhibits a range of biological activities that make it valuable in both dermatological and oncological contexts.

Dermatological Applications

  • Psoriasis Treatment: Acitretin is the only FDA-approved systemic retinoid for psoriasis. Clinical studies have demonstrated that it leads to significant improvement in skin conditions, with efficacy rates around 84% in severe cases .
  • Other Skin Disorders: It is also used for conditions like Darier disease and pityriasis rubra pilaris, showcasing its versatility beyond psoriasis .

Oncological Research

Recent studies indicate that this compound may have potential applications in cancer treatment:

  • Inhibition of Cancer Cell Growth: It has been observed to inhibit the growth of various cancer cells, including breast, lung, colon, and bladder cancers. The mechanism involves the inhibition of protein kinase C (PKC), crucial for regulating cellular processes like differentiation and apoptosis .

Case Studies

  • Clinical Trial on Psoriasis:
    A double-blind, placebo-controlled trial involving 15 patients with moderate to severe psoriasis showed that those treated with acitretin experienced a 44% reduction in the percentage of body surface area affected after prolonged treatment .
  • Oncological Application:
    Research has demonstrated that Acitretin derivatives can induce apoptosis in cancer cells. For example, studies have highlighted its role in inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth .

Comparative Analysis of Similar Compounds

CompoundMechanism of ActionTherapeutic Use
AcitretinRAR/RXR agonist; regulates keratinizationPsoriasis
IsotretinoinRAR/RXR agonist; reduces sebum productionAcne treatment
TazaroteneRAR agonist; inhibits cell proliferationPsoriasis
AlitretinoinRAR/RXR agonist; induces apoptosisSkin lesions

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDSEGJHOGTFE-QOKVZKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746963
Record name 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99792-36-6
Record name 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.